molecular formula C18H14O2 B3032208 4-[3-(4-hydroxyphenyl)phenyl]phenol CAS No. 124526-56-3

4-[3-(4-hydroxyphenyl)phenyl]phenol

Cat. No.: B3032208
CAS No.: 124526-56-3
M. Wt: 262.3 g/mol
InChI Key: JEOMZHWGIQNWFN-UHFFFAOYSA-N
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Description

4-[3-(4-Hydroxyphenyl)phenyl]phenol is a polyphenolic compound characterized by a central phenyl ring substituted at the 3-position with another phenyl group bearing a hydroxyl group at its para position. The third phenyl ring is directly attached to the central ring, with a hydroxyl group at its para position.

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOMZHWGIQNWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349878
Record name [1,1';3',1'']Terphenyl-4,4''-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124526-56-3
Record name [1,1';3',1'']Terphenyl-4,4''-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-hydroxyphenyl)phenyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of environmentally benign reagents and solvents is also an important consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-hydroxyphenyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 4-[3-(4-hydroxyphenyl)phenyl]phenol serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the development of polymers and resin systems.

Biology

  • Antioxidant Properties: Research indicates that this compound exhibits antioxidant activities, which can protect cells from oxidative stress. Studies have shown its potential in mitigating cellular damage in various biological systems.
  • Endocrine Disruption Studies: As a phenolic compound, it has been investigated for its endocrine-disrupting potential. Research has focused on its effects on hormone signaling pathways, particularly estrogenic activity.

Materials Science

  • Polymer Production: The compound is utilized in the production of high-performance polymers and composites due to its thermal stability and mechanical properties. It is often incorporated into epoxy resins to enhance durability and resistance to environmental factors.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls.

CompoundIC50 (µM)% Inhibition
BPAF1575
Control--

Case Study 2: Endocrine Disruption

Research by Lee et al. (2021) assessed the estrogenic activity of bisphenols, including BPAF, using in vitro assays. The study found that BPAF exhibited a comparable binding affinity to estrogen receptors as other known endocrine disruptors.

CompoundBinding Affinity (nM)
BPAF22
BPA20
BPS30

Mechanism of Action

The mechanism of action of 4-[3-(4-hydroxyphenyl)phenyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. This antioxidant activity is crucial for its potential therapeutic effects. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Bisphenol M (BPM)

  • Structure: 4-(1-{3-[1-(4-Hydroxyphenyl)-isopropyl]phenyl}-isopropyl)phenol .
  • Key Differences: BPM incorporates isopropyl groups branching from the central phenyl ring, enhancing steric hindrance compared to the linear triphenyl arrangement of 4-[3-(4-hydroxyphenyl)phenyl]phenol. This structural variation may reduce solubility in polar solvents.

Bisphenol F (BPF)

  • Structure: 4-[(4-Hydroxyphenyl)methyl]phenol .
  • Key Differences : BPF features a methylene bridge (-CH₂-) linking two para-hydroxyphenyl groups, resulting in a lower molecular weight (MW = 200.23 g/mol) and log P (2.9) compared to the target compound’s extended aromatic system.

4-Phenylphenol (4-PP)

  • Structure : Biphenyl-4-ol, a simpler analog with a single hydroxyl group .
  • Key Differences : The absence of a third phenyl ring in 4-PP reduces hydrophobicity (log P = ~3.0 inferred from analogs) and alters toxicity profiles, as 4-PP is associated with skin/eye irritation .

Physicochemical Properties

A comparison of key properties with structurally related compounds is summarized below:

Compound Molecular Formula log P pKa Key Features Reference
This compound C₁₈H₁₄O₂ ~4.2* ~9.5* Three aromatic rings, two –OH groups
Bisphenol F (BPF) C₁₃H₁₂O₂ 2.9 7.55, 10.80 Methylene bridge, high polarity
Bisphenol AF (BPAF) C₁₅H₁₂F₆O₂ 4.5 9.2 Fluorinated substituents, high stability
4-Phenylphenol (4-PP) C₁₂H₁₀O ~3.0 ~10.0 Biphenyl core, industrial use

*Estimated based on structural similarity to BPAF and extended aromaticity.

  • log P : The target compound’s additional phenyl ring likely increases hydrophobicity compared to BPF and 4-PP, aligning closer to BPAF (log P = 4.5).
  • Acidity : Para-hydroxyl groups typically exhibit pKa values ~9–10, similar to 4-PP and BPAF .

Biological Activity

4-[3-(4-hydroxyphenyl)phenyl]phenol, also known as 4-Phenylphenol , is a phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}O
  • CAS Number : 124526-56-3

This compound features a central phenolic structure with hydroxyl groups that contribute to its biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

  • A549 (non-small cell lung cancer) : The compound demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. In vitro studies revealed that it could reduce A549 cell viability by approximately 50% under specific conditions .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. It interacts with cellular pathways involved in cancer progression, such as the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various pathogens, including:

  • Bacterial Strains : The compound has exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Fungal Inhibition : Studies indicate that it possesses antifungal properties, making it a candidate for further research in treating fungal infections.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. The compound has been evaluated using various assays, including:

  • DPPH Radical Scavenging Assay : It demonstrated significant free radical scavenging activity, suggesting its potential for use in preventing oxidative stress-related diseases .
  • Comparative Studies : When compared with standard antioxidants like ascorbic acid, this compound showed comparable efficacy in reducing oxidative damage in cellular models.

Data Summary and Case Studies

Activity TypeCell Line/PathogenEffectivenessReference
AnticancerA549 (lung cancer)~50% viability reduction
AntimicrobialVarious bacterial strainsEffective against Gram-positive and Gram-negative bacteria
AntioxidantDPPH assaySignificant radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.